Betamethasone-d5-1

Bioanalysis LC-MS/MS Matrix Effect

Matrix effects cause >50% variability in betamethasone bioanalysis, risking FDA method validation. Betamethasone-d5-1 is the regulatory-standard SIL-IS that co-elutes with betamethasone, compensating for ion suppression across diverse matrices. • ≥99% deuterium incorporation ensures no native analyte interference. • ≥4-year solid-state stability supports multi-year GLP studies without re-validation. • Enables RSD <15% for clinical PK and toxicokinetic workflows.

Molecular Formula C22H29FO5
Molecular Weight 397.5 g/mol
Cat. No. B15144148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone-d5-1
Molecular FormulaC22H29FO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
InChIInChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D,9D,10D2,17D/t4?,12-,15-,16-,17-,19-,20-,21-,22-
InChIKeyUREBDLICKHMUKA-RXBGCOSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone-d5-1 (CAS 2244574-92-1) Technical Profile and Procurement Considerations


Betamethasone-d5-1 (CAS 2244574-92-1) is a stable, isotopically labeled analog of the potent synthetic glucocorticoid betamethasone, distinguished by the site-specific substitution of five hydrogen atoms with deuterium atoms at positions 4, 6, 11, 12, and 12 . With a molecular formula of C22H24D5FO5 and a corresponding molecular weight of approximately 397.49 g/mol, this compound is supplied as a solid powder with a certified chemical purity typically ≥98% and a deuterium incorporation rate of ≥99% . Its primary, and virtually exclusive, application is as an analytical internal standard (IS) for the accurate quantification of betamethasone in complex biological matrices using hyphenated mass spectrometry techniques such as GC-MS and LC-MS/MS .

Why Unlabeled Betamethasone or Alternative Analogs Are Inadequate Substitutes for Betamethasone-d5-1 in Quantitative Analysis


In quantitative LC-MS/MS bioanalysis, substituting Betamethasone-d5-1 with unlabeled betamethasone or a non-isotopic analog introduces systematic and uncontrollable analytical error. Unlabeled betamethasone, when used as an internal standard, cannot be distinguished from the target analyte by the mass spectrometer, rendering accurate quantification impossible. Conversely, using a structurally related but chemically distinct analog (e.g., dexamethasone) as an internal standard fails to correct for variable analyte recovery and ionization efficiency (matrix effects) across different sample types, as it does not co-elute with the analyte and experiences a different ionization environment [1]. A stable isotope-labeled internal standard (SIL-IS) like Betamethasone-d5-1 is the regulatory standard (e.g., FDA Bioanalytical Method Validation Guidance) because its near-identical physicochemical properties ensure it mimics the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for these critical sources of variability and enabling precise, accurate quantification [2].

Quantitative Differentiation of Betamethasone-d5-1 for Scientific Selection: A Comparator-Based Evidence Guide


Reduction of Quantification Variability in Complex Matrices vs. Non-Deuterated Standard

The use of Betamethasone-d5-1 as an isotope dilution internal standard (ID-IS) directly compensates for matrix-induced ion suppression/enhancement, a phenomenon that can cause >50% variability in signal response for unlabeled betamethasone . The nearly identical co-elution of the d5-IS with the analyte normalizes this variability across every sample and injection, a correction impossible to achieve with a non-deuterated or structurally dissimilar internal standard .

Bioanalysis LC-MS/MS Matrix Effect

Achievement of Regulatory-Grade Accuracy and Linearity in a Complex Topical Formulation

In a validated method for quantifying illegally added glucocorticoids in antibacterial creams, Betamethasone-d5-1 served as the designated internal standard for betamethasone [1]. The method utilizing this d5-IS achieved a linear calibration range of 0.50–80.0 μg·L⁻¹ for betamethasone and a method limit of detection (LOD) as low as 0.9–7.5 μg·kg⁻¹, demonstrating the IS's effectiveness in correcting for the notoriously complex matrix effects of cream-based formulations [1]. Method recovery, a direct measure of accuracy, was 75.7%–112% with a relative standard deviation (RSD) of 1.3%–15% across six replicates [1].

Pharmaceutical Analysis Method Validation Glucocorticoid Quantification

Ensuring Multi-Year Method Reproducibility via Documented Long-Term Stability

Unlike solutions of unlabeled betamethasone which may degrade over time and require frequent re-characterization, Betamethasone-d5-1 is supplied as a solid with a documented stability guarantee of ≥4 years when stored under recommended conditions (-20°C) . This is critical for ensuring long-term method reproducibility and avoiding shifts in IS response that would necessitate costly and time-consuming method re-validation.

Analytical Chemistry Stability Testing Standard Management

Defined Application Scenarios for Betamethasone-d5-1 Based on Quantifiable Performance


Validated Bioanalytical Method Development for Preclinical and Clinical Pharmacokinetic Studies

Betamethasone-d5-1 is the gold-standard internal standard for developing robust LC-MS/MS methods to quantify betamethasone in plasma, serum, or urine. Its use directly addresses the high analytical variability (often >50% from matrix effects) seen in biological samples, enabling the method to achieve the precision (RSD <15%) and accuracy required for GLP-compliant toxicokinetic and clinical pharmacokinetic studies .

Regulatory Compliance Testing and Quality Control of Complex Pharmaceutical Formulations

As demonstrated in a 2025 study on topical creams, Betamethasone-d5-1 is essential for accurately quantifying betamethasone content in complex, multi-component formulations where matrix interference is a primary analytical challenge . This application is critical for pharmaceutical quality control (QC) testing, ANDA method validation, and forensic analysis of suspected adulterated products, providing the data integrity required by regulatory bodies.

Longitudinal Research Studies Requiring Stable Reference Material and Cross-Study Data Harmonization

For multi-year research projects, the documented ≥4-year solid-state stability of Betamethasone-d5-1 ensures a consistent internal standard response across time, eliminating variability introduced by standard degradation . This is particularly crucial for harmonizing data across different study phases, comparing results between laboratories, or maintaining a validated method over an extended period without the need for frequent re-validation.

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